5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol
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Overview
Description
5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol is a useful research compound. Its molecular formula is C17H16N2O4 and its molecular weight is 312.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.11100700 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Research conducted by Viji, A., Balachandran, V., Babiyana, S., Narayana, B., & Saliyan, Vinutha V. (2020) detailed molecular docking and quantum chemical calculations for a structurally similar compound, underscoring its potential biological effects based on molecular docking predictions. This study elucidates the compound's geometry optimization, vibrational spectra, and molecular parameters, highlighting its intramolecular charge transfer capabilities and providing insights into its biological activity potential (Viji et al., 2020).
Corrosion Inhibition
Lgaz, H., Saha, S., Chaouiki, A., Bhat, K., Salghi, R., Shubhalaxmi, Banerjee, P., Ali, I., Khan, Mohammad I., & Chung, I. (2020) demonstrated the utility of pyrazoline derivatives for enhancing mild steel resistance in acidic environments. Their findings indicate that these compounds, through physical and chemical adsorption, significantly inhibit corrosion, underscoring the chemical's applicability in industrial settings to prevent material degradation (Lgaz et al., 2020).
Antimicrobial Activity
Ashok, D., Rangu, Kavitha, Rao, V. Hanumantha, Gundu, S., Srilata, Ballu, & Vijjulatha, M. (2016) explored the antimicrobial activity of novel pyrazoline derivatives, showing that some compounds exhibit potent activity against bacterial and fungal strains. This work highlights the compound's potential use in developing new antimicrobial agents (Ashok et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing cellular processes .
Biochemical Pathways
Phenol derivatives, which this compound is a part of, have been found to be involved in a wide range of biological activities, including anti-tumor and anti-inflammatory effects . They are also used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Similar compounds have demonstrated significant activity, with an inhibitory concentration of 054 μM . This suggests that the compound may have potent effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Furthermore, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other competing molecules .
Properties
IUPAC Name |
5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-21-11-4-3-5-13(8-11)23-16-10-18-19-17(16)14-7-6-12(22-2)9-15(14)20/h3-10,20H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMWRIYHMQTJMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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